molecular formula C21H20ClNO4S B4312902 3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid

3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid

Cat. No.: B4312902
M. Wt: 417.9 g/mol
InChI Key: RNRQDNIUQFKRIJ-UHFFFAOYSA-N
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Description

3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid is a complex organic compound featuring a benzothiophene core, a propoxyphenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the benzothiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiophene core and propoxyphenyl group contribute to its versatility in various applications.

Properties

IUPAC Name

3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-3-(4-propoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO4S/c1-2-11-27-14-9-7-13(8-10-14)16(12-18(24)25)23-21(26)20-19(22)15-5-3-4-6-17(15)28-20/h3-10,16H,2,11-12H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRQDNIUQFKRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid
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3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid
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3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid
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3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid
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3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid
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3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid

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